3-Ethyl-2-methylhexan-2-ol
Description
Structural and Stereochemical Considerations in Tertiary Alcohols
The structure of tertiary alcohols is defined by the Cα-tetrasubstituted carbon atom bearing the hydroxyl group. This substitution pattern introduces significant steric hindrance around the reactive center, which can impede the approach of reagents. A key feature of many tertiary alcohols, including 3-Ethyl-2-methylhexan-2-ol, is the presence of one or more stereocenters. In this compound, the carbon at the C3 position is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-ethyl-2-methylhexan-2-ol and (S)-3-ethyl-2-methylhexan-2-ol. molinstincts.com
The synthesis of such chiral compounds in an enantiomerically pure form presents a considerable challenge in organic chemistry. researchgate.netacs.org Controlling both diastereoselectivity and enantioselectivity in reactions that form tertiary stereocenters is difficult due to the minimal steric and electronic differences between the substituent groups on the prochiral ketone precursors. chinesechemsoc.orgillinois.edu The construction of chiral tertiary alcohol functionalities is a continuing challenge that drives the development of new synthetic strategies. acs.org
Significance of Chiral Tertiary Alcohols in Advanced Synthesis
Chiral tertiary alcohols are crucial structural motifs found in a wide array of biologically active compounds, including natural products and pharmaceuticals. chinesechemsoc.orgacs.orgresearchgate.net Their prevalence makes the development of efficient and stereoselective synthetic methods a high-priority area in medicinal and organic chemistry. chinesechemsoc.orgshanghaitech.edu.cn These compounds serve not only as targets in total synthesis but also as valuable chiral building blocks, ligands, or auxiliaries for subsequent synthetic transformations. researchgate.netacs.orgnih.gov
The catalytic asymmetric addition of carbon-based nucleophiles to ketones is one of the most direct and desirable methods for preparing chiral tertiary alcohols. researchgate.netwiley.com This approach is valued for its efficiency and atom economy. nih.gov Significant progress has been made in developing various catalytic systems, including those based on organozinc reagents, Grignard reagents, and organoboron compounds, to achieve high enantioselectivity. illinois.edunih.govorganic-chemistry.org Furthermore, kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is another vital strategy for accessing enantioenriched tertiary alcohols. acs.orgsioc-journal.cn The application of these methods has been demonstrated in the synthesis of complex molecules, underscoring the importance of this class of compounds. shanghaitech.edu.cnacs.org
Overview of Research Directions for this compound
Specific research focusing exclusively on this compound is limited in publicly available literature. Its primary role in chemical research appears to be as a representative, structurally simple example of a chiral tertiary alcohol. The research interest lies not in the compound itself, but in the broader methodological development for synthesizing molecules of its type.
Future research involving compounds like this compound would likely fall under the umbrella of developing novel asymmetric synthesis methodologies. Key research directions in this field include:
New Catalytic Systems: The design of more efficient and selective catalysts for the enantioselective addition of nucleophiles to ketones. wiley.comrsc.org
Kinetic Resolution Techniques: The exploration of new enzymatic and non-enzymatic methods for the kinetic resolution of racemic tertiary alcohols. shanghaitech.edu.cnsioc-journal.cn
Enantioconvergent Synthesis: The development of processes that can convert a racemic mixture of starting materials into a single enantiomer of the product, such as the nickel-catalyzed arylation of racemic secondary alcohols to form chiral tertiary alcohols. organic-chemistry.org
Therefore, while this compound is not a direct subject of major research, its structure embodies the challenges and opportunities within the ongoing quest for the efficient and selective synthesis of chiral tertiary alcohols.
Structure
3D Structure
Properties
CAS No. |
66794-02-3 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
3-ethyl-2-methylhexan-2-ol |
InChI |
InChI=1S/C9H20O/c1-5-7-8(6-2)9(3,4)10/h8,10H,5-7H2,1-4H3 |
InChI Key |
HTOYXTGJEOUKPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)C(C)(C)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyl 2 Methylhexan 2 Ol
Targeted Organic Synthesis Approaches
The construction of the carbon skeleton and the introduction of the hydroxyl group are the primary challenges in the synthesis of 3-ethyl-2-methylhexan-2-ol. Traditional organic synthesis offers direct and reliable methods for this purpose.
Grignard Reagent Additions to Ketones
The addition of a Grignard reagent to a ketone is a classic and highly effective method for the synthesis of tertiary alcohols. vaia.commasterorganicchemistry.com This reaction involves the nucleophilic attack of the organomagnesium halide on the electrophilic carbonyl carbon of the ketone, followed by protonation to yield the alcohol. youtube.com
For the synthesis of this compound, there are two primary disconnection approaches using this method:
Route A: The reaction of 3-ethylhexan-2-one (B13584170) with methylmagnesium bromide.
Route B: The reaction of 2-methylhexan-3-one with ethylmagnesium bromide.
Both routes are theoretically viable and would lead to the desired product. The choice between them may depend on the availability and cost of the starting ketones. The general reaction scheme is as follows:
Interactive Data Table: Grignard Synthesis of this compound
| Route | Ketone | Grignard Reagent | Product |
| A | 3-Ethylhexan-2-one | Methylmagnesium bromide | This compound |
| B | 2-Methylhexan-3-one | Ethylmagnesium bromide | This compound |
Alkylation Reactions for Tertiary Alcohol Formation
Alkylation reactions provide an alternative, though sometimes less direct, route to tertiary alcohols. One such strategy involves the dehydroxylative alkylation of other tertiary alcohols, a process that has been achieved using titanium catalysis. acs.orgresearchgate.net This method allows for the formation of all-carbon quaternary centers by generating a tertiary carbon radical from an existing alcohol, which then couples with an alkylating agent. acs.org While not a direct synthesis from non-alcoholic precursors, it represents a potential transformation route.
Another approach is the lithium-catalyzed alkylation of thiols with tertiary alcohols, which proceeds via an S(_N)1 mechanism and involves the formation of a carbocation intermediate. nih.gov This method, however, is primarily aimed at producing thioethers rather than new alcohols. The direct alkylation of alcohols to form ethers is also a known transformation, but can be challenging for tertiary alcohols due to competing elimination reactions. youtube.com
Stereoselective Synthesis Strategies
Given the chiral nature of this compound, controlling the stereochemistry during its synthesis is of significant interest. Stereoselective methods aim to produce a single enantiomer or diastereomer of the target molecule.
Asymmetric Synthesis Routes
Asymmetric synthesis aims to create a specific enantiomer of a chiral compound. For tertiary alcohols, this can be achieved through several methods:
Asymmetric Grignard Additions: The use of chiral ligands in conjunction with Grignard reagents can induce enantioselectivity in the addition to ketones. nih.gov Chiral tridentate diamine/phenol ligands have been shown to be effective in this regard for a broad scope of ketones. nih.gov
Asymmetric Alkylation: The stereospecific deprotonation of chiral starting materials, such as dialkyl benzoates, using a base like s-butyllithium in the presence of TMEDA, followed by reaction with an electrophile, can lead to enantioenriched tertiary alcohols. bris.ac.ukorganic-chemistry.org
Catalytic Asymmetric Rearrangements: The Meisenheimer rearrangement, catalyzed by a planar chiral ferrocene-based bispalladacycle, can produce chiral acyclic tertiary allylic alcohols stereospecifically. nih.gov While this produces an allylic alcohol, subsequent reduction of the double bond could potentially lead to the desired saturated tertiary alcohol.
Diastereoselective Approaches
Diastereoselective synthesis is relevant when a molecule has multiple stereocenters. While this compound has only one, diastereoselective methods can be applied when a chiral auxiliary or a chiral starting material is used, creating a diastereomeric intermediate.
One example is the Paterson anti-aldol reaction, which can be used to create β-hydroxy ketones with high diastereoselectivity. arkat-usa.org Subsequent reduction of the ketone can lead to a diol, which could then be further manipulated to achieve the target structure. Another approach is the diastereoselective epoxidation of allylic alkoxides, which can be generated through enantioselective C-C bond-forming reactions. google.com This method allows for the synthesis of acyclic epoxy alcohols with three contiguous stereocenters.
Chemoenzymatic Synthesis and Biocatalytic Resolution
Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis. For chiral molecules like this compound, biocatalytic resolution is a powerful tool.
Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the two. scielo.br Lipases are commonly used enzymes for this purpose, often catalyzing the transesterification of a racemic alcohol. scielo.brnih.gov For instance, Lipase (B570770) A from Candida antarctica (CAL-A) has been used for the enantioselective transesterification of racemic tertiary alcohols. scielo.br The efficiency of such resolutions can be high, leading to products with excellent enantiomeric excess. mdpi.com
Dynamic kinetic resolution (DKR) is an even more powerful technique where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. researchgate.net This has been successfully applied to tertiary alcohols by combining a lipase-catalyzed resolution with a compatible racemization catalyst. researchgate.net
Interactive Data Table: Enzymatic Approaches for Chiral Tertiary Alcohols
| Method | Enzyme Type | Reaction | Key Feature |
| Kinetic Resolution | Lipase (e.g., CAL-A) | Enantioselective transesterification | Separates a racemic mixture, yielding one enantiomer as the alcohol and the other as an ester. scielo.brmdpi.com |
| Dynamic Kinetic Resolution | Lipase and Racemization Catalyst | Enantioselective transesterification with in situ racemization | Converts the entire racemic starting material into a single enantiomer of the product. researchgate.net |
Enzyme-Catalyzed Kinetic Resolution of Racemic Mixtures
Enzyme-catalyzed kinetic resolution is a powerful method for separating racemic mixtures of chiral compounds. While widely used for secondary alcohols, its application to tertiary alcohols is less common due to the difficulty enzymes have in accommodating the bulky substrates within their active sites. rsc.orgjocpr.com Nevertheless, research has identified certain lipases and esterases capable of catalyzing the kinetic resolution of racemic tertiary alcohols, a strategy that could be extrapolated to this compound.
The most promising enzymes for this purpose are often lipases, particularly Lipase A from Candida antarctica (CAL-A). scielo.br Studies on various tertiary alcohols have demonstrated that CAL-A can catalyze enantioselective acylation, although often with lower reaction rates compared to secondary alcohols. scielo.brnih.gov For instance, the kinetic resolution of tertiary benzyl (B1604629) bicyclic alcohols using commercially available CAL-A has been optimized to achieve high conversions and excellent enantiomeric excess. scielo.br
The efficiency of such resolutions is highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of acyl donor and the solvent.
Table 1: Factors Influencing Enzyme-Catalyzed Kinetic Resolution of Tertiary Alcohols
| Parameter | Influence on the Reaction | Examples of Optimized Conditions for Tertiary Alcohols |
| Enzyme | The structure of the enzyme's active site determines substrate specificity and enantioselectivity. | Candida antarctica Lipase A (CAL-A) has shown the best activity and enantioselectivity for several tertiary alcohols. scielo.br |
| Acyl Donor | The nature of the acyl donor can significantly affect the reaction rate and enantioselectivity. | Vinyl acetate (B1210297) and vinyl butyrate (B1204436) have been used effectively in the resolution of tertiary alcohols. rsc.orgscielo.br |
| Solvent | The solvent can influence enzyme activity, stability, and enantioselectivity. | Heptane and isooctane (B107328) have been identified as suitable solvents for the lipase-catalyzed resolution of certain tertiary alcohols. scielo.br |
| Temperature | Temperature affects the reaction rate and can also impact enzyme stability and enantioselectivity. | Lowering the reaction temperature can sometimes enhance the enantioselectivity of lipases. jocpr.com |
In a potential kinetic resolution of racemic this compound, one enantiomer would be preferentially acylated by the enzyme to form an ester, leaving the unreacted enantiomer of the alcohol in high enantiomeric purity. The success of this approach would depend on the ability of a suitable lipase, like CAL-A, to differentiate between the two enantiomers of this compound.
Development of Novel Biocatalysts for Specific Enantiomers
Given the inherent challenges of using native enzymes for the resolution of sterically hindered tertiary alcohols, the development of novel biocatalysts through protein engineering has become a crucial area of research. nih.govnih.gov Techniques such as rational design and directed evolution are employed to create enzyme variants with improved activity, stability, and enantioselectivity towards non-natural substrates like this compound.
Molecular modeling can guide the engineering of an enzyme's active site to better accommodate a specific tertiary alcohol. For example, by identifying key amino acid residues that may cause steric clashes, mutations can be introduced to create more space. This approach has been successfully used to improve the enantioselectivity of an esterase from Bacillus subtilis for the hydrolysis of tertiary alcohol esters. nih.gov A mutant enzyme showed significantly higher enantioselectivity compared to the wild-type. nih.gov
Another strategy is dynamic kinetic resolution (DKR), which combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for a single enantiomer of the product. For tertiary alcohols, this has been achieved by pairing a lipase with a compatible metal catalyst that facilitates racemization. nih.govjst.go.jprsc.org A chemoenzymatic DKR of a tertiary alcohol was successfully performed using an oxovanadium catalyst for racemization and CAL-A for the resolution. nih.govjst.go.jp
Table 2: Strategies for Developing Novel Biocatalysts for Tertiary Alcohols
| Strategy | Description | Example Application |
| Rational Design | Site-directed mutagenesis is used to alter specific amino acids in the enzyme's active site based on structural information and modeling. | A double mutant of CAL-A (V278S+S429G) exhibited a higher reaction rate for the esterification of a tertiary alcohol while maintaining excellent enantioselectivity. researchgate.net |
| Directed Evolution | Iterative rounds of random mutagenesis and screening are used to identify enzyme variants with desired properties. | Substrate-multiplexed screening (SUMS) has been used to guide the evolution of a decarboxylative aldolase (B8822740) for the synthesis of chiral tertiary alcohols. chemrxiv.org |
| Dynamic Kinetic Resolution (DKR) | Combines enzymatic kinetic resolution with a catalyst for in-situ racemization of the unreacted enantiomer. | A DKR of a racemic tertiary alcohol was achieved using a lipase and a bio-compatible oxovanadium catalyst, yielding the product with >99% ee. rsc.org |
The development of a specific biocatalyst for this compound would likely involve screening existing enzyme libraries and then applying protein engineering techniques to a promising candidate to enhance its performance for this particular substrate.
Derivatization Reactions for Synthetic Intermediates
Once an enantiomerically enriched tertiary alcohol like this compound is obtained, it can serve as a valuable chiral building block for the synthesis of more complex molecules. Derivatization of the hydroxyl group allows for the introduction of other functionalities.
Direct substitution of the hydroxyl group in tertiary alcohols can be challenging. However, methods have been developed to achieve this. For instance, an iron(III) catalyst has been shown to promote the direct intramolecular substitution of enantiomerically enriched tertiary alcohols with various nucleophiles, proceeding with transfer of chirality. researchgate.net
Another powerful strategy is the deoxygenative coupling of tertiary alcohols. A dual catalyst system involving nickel and bismuth has been reported for the Suzuki-Miyaura arylation of tertiary alcohols with boronic esters, providing a direct route to quaternary carbon scaffolds. chemrxiv.org This method avoids the need for highly activated intermediates like alkyl halides.
Table 3: Selected Derivatization Reactions of Tertiary Alcohols
| Reaction Type | Description | Potential Application for this compound |
| Intramolecular Substitution | An iron(III) catalyst facilitates the direct substitution of the hydroxyl group with an internal nucleophile, conserving the stereochemistry. researchgate.net | If a suitable nucleophile is present in the molecule, this could lead to the formation of chiral heterocyclic compounds. |
| Deoxygenative Cross-Coupling | A dual Ni/Bi catalytic system enables the coupling of tertiary alcohols with boronic esters to form C-C bonds. chemrxiv.org | Arylation of the chiral center to introduce an aromatic ring, creating a more complex chiral molecule. |
| Conversion to Quaternary Carbons | A method for the direct conversion of tertiary alcohols to quaternary carbons via bimolecular homolytic substitution has been developed. princeton.edu | This would allow for the modular construction of a quaternary carbon center by coupling the alcohol with a primary bromide. |
These derivatization reactions highlight the potential of chiral this compound as a synthetic intermediate, enabling the construction of complex molecules with a defined stereocenter.
Reaction Mechanisms and Transformational Chemistry of 3 Ethyl 2 Methylhexan 2 Ol
Mechanistic Insights into Hydroxyl Group Reactivity
The hydroxyl group of 3-ethyl-2-methylhexan-2-ol is a poor leaving group in its neutral form. Consequently, for reactions involving the cleavage of the C-O bond, protonation of the hydroxyl group by an acid catalyst is a crucial initial step. This converts the -OH group into a much better leaving group, water (H₂O), facilitating subsequent reactions.
Nucleophilic Substitution Pathways
Due to its tertiary nature, this compound undergoes nucleophilic substitution primarily through an Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism . This pathway involves the formation of a tertiary carbocation intermediate, which is relatively stable due to the electron-donating inductive effects of the surrounding alkyl groups.
The mechanism proceeds in two main steps:
Protonation and Formation of a Carbocation: The alcohol is first protonated by an acid, followed by the departure of a water molecule to form a planar tertiary carbocation.
Nucleophilic Attack: A nucleophile can then attack the planar carbocation from either face, leading to a racemic mixture if the original alcohol was chiral at the carbinol carbon.
A typical example is the reaction with hydrogen halides, such as HBr, to form the corresponding alkyl halide. The reaction of (R)-3-methylhexan-3-ol with HBr, a close analog, is known to produce a racemic mixture of 3-bromo-3-methylhexane, supporting the formation of a planar carbocation intermediate. vaia.com
| Reaction | Reagents | Mechanism | Expected Products |
| Halogenation | HBr | Sₙ1 | 3-Bromo-3-ethyl-2-methylhexane |
| Halogenation | HCl (with ZnCl₂) | Sₙ1 | 3-Chloro-3-ethyl-2-methylhexane |
This table presents expected outcomes based on general principles of tertiary alcohol reactivity.
Elimination Reactions and Olefin Formation
In the presence of strong acids and heat, this compound will undergo elimination reactions, primarily through an E1 (Elimination Unimolecular) mechanism , to form alkenes. Similar to the Sₙ1 pathway, the reaction proceeds through a tertiary carbocation intermediate. masterorganicchemistry.com
The E1 mechanism involves:
Formation of a Carbocation: Protonation of the hydroxyl group followed by the loss of water.
Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from a carbon atom adjacent (beta) to the positively charged carbon, leading to the formation of a double bond.
When multiple types of beta-hydrogens are available, the major product is generally predicted by Zaitsev's rule , which states that the more substituted (and therefore more stable) alkene will be the major product. researchgate.net For the dehydration of this compound, several alkene isomers are possible. The dehydration of a similar tertiary alcohol, 3-methyl-3-hexanol, is known to yield a mixture of alkene products, with the more substituted alkenes being the major products. quora.comvaia.com
| Potential Alkene Products from Dehydration | Substitution Pattern | Predicted Abundance |
| 3-Ethyl-2-methylhex-2-ene | Tetrasubstituted | Major |
| (E/Z)-3,4-Dimethylhept-3-ene | Tetrasubstituted | Major |
| 2-Ethyl-3-methylhex-1-ene | Disubstituted | Minor |
This table outlines the predicted products based on Zaitsev's rule for the dehydration of this compound.
Oxidation and Reduction Pathways
Oxidation: Tertiary alcohols, including this compound, are generally resistant to oxidation under standard conditions. chemistrytalk.orgtestbook.com This is because the carbon atom attached to the hydroxyl group does not have a hydrogen atom that can be removed to form a carbon-oxygen double bond. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid will not readily oxidize tertiary alcohols. chemistrytalk.org Under harsh conditions, such as with strong acid and heat, oxidation can occur, but it proceeds through cleavage of carbon-carbon bonds, leading to a mixture of smaller carboxylic acids and ketones. medchemexpress.com
Reduction: The direct reduction of alcohols to their corresponding alkanes is a challenging transformation. However, specific reagents have been developed for this purpose. For instance, a system using chlorodiphenylsilane with a catalytic amount of indium trichloride (B1173362) has been shown to effectively reduce secondary and tertiary alcohols to alkanes. Current time information in Tampa, FL, US. This method is highly chemoselective for the hydroxyl group. Current time information in Tampa, FL, US.
| Reaction | Reagents | Expected Product |
| Oxidation | KMnO₄, H₂CrO₄ | No reaction (under mild conditions) |
| Reduction | ClSiH(Ph)₂, cat. InCl₃ | 3-Ethyl-2-methylhexane |
This table summarizes the expected reactivity of this compound in oxidation and reduction reactions based on general principles.
Formation of Ethers and Esters
Ether Formation: The synthesis of ethers from this compound presents challenges due to its tertiary and sterically hindered nature.
The Williamson ether synthesis , which involves the reaction of an alkoxide with an alkyl halide, is not suitable for producing ethers from tertiary alcohols. chemspider.com The tertiary alkoxide of this compound would be a strong base, leading to elimination reactions with primary or secondary alkyl halides.
Acid-catalyzed dehydration of this compound would primarily lead to alkene formation rather than ether synthesis, especially at higher temperatures. chemspider.com
A more viable method for synthesizing ethers from tertiary alcohols is through the alkoxymercuration-demercuration of an alkene in the presence of the tertiary alcohol. chemistrytalk.org
Ester Formation: The esterification of sterically hindered tertiary alcohols like this compound is also difficult using standard methods like Fischer esterification (reaction with a carboxylic acid in the presence of an acid catalyst). The steric bulk around the hydroxyl group hinders the approach of the carboxylic acid. However, alternative methods have been developed:
Reaction with Acyl Chlorides or Anhydrides: While more reactive than carboxylic acids, these reagents may still face steric hindrance.
Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification of sterically demanding alcohols. you-iggy.com
| Reaction | Reagents | Expected Product | Notes |
| Ether Synthesis | NaH, then CH₃I | Elimination products favored | Williamson synthesis is not effective. |
| Esterification | Acetic Anhydride, Pyridine | 3-Ethyl-2-methylhexan-2-yl acetate (B1210297) | Reaction may be slow due to steric hindrance. |
| Esterification | Carboxylic Acid, DCC, DMAP | Corresponding Ester | Steglich esterification is a suitable method. you-iggy.com |
This table outlines the expected outcomes for ether and ester formation with this compound.
Investigation of Rearrangement Reactions
Carbocation intermediates, such as the one formed from this compound in acidic media, are susceptible to rearrangement reactions to form more stable carbocations. masterorganicchemistry.com These rearrangements typically involve a 1,2-hydride shift or a 1,2-alkyl shift.
In the case of the tertiary carbocation formed from this compound, a rearrangement could potentially occur if a more stable carbocation can be formed. However, since it is already a tertiary carbocation, a simple hydride or alkyl shift to an adjacent carbon would likely lead to a less stable secondary carbocation, which is energetically unfavorable. Therefore, significant rearrangement under typical Sₙ1 or E1 conditions is not expected for this specific alcohol.
However, a different type of rearrangement, the Pinacol rearrangement , can occur with 1,2-diols under acidic conditions. ucl.ac.uk While this compound is not a 1,2-diol itself, this type of rearrangement highlights the broader context of carbocation chemistry and molecular restructuring that can be initiated from alcohol functional groups. The Pinacol rearrangement proceeds through a carbocation intermediate, followed by the migration of an alkyl group to the adjacent carbon, ultimately forming a ketone. aakash.ac.in
Advanced Spectroscopic Elucidation of 3 Ethyl 2 Methylhexan 2 Ol Structure and Purity
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectral Analysis for Proton Environments
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the 3-Ethyl-2-methylhexan-2-ol molecule. The chemical shift (δ) of each proton signal is indicative of its local electronic environment. For instance, protons attached to carbons adjacent to the electron-withdrawing hydroxyl group are expected to be deshielded and thus appear at a higher chemical shift. Conversely, protons in the alkyl chains will resonate at lower chemical shifts.
In a typical ¹H NMR spectrum of a related compound, 2-methyl-2-hexanol, the protons of the methyl groups attached to the carbinol carbon appear as a singlet, while other alkyl protons exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. chemicalbook.com For this compound, distinct signals would be expected for the two methyl groups at position 2, the ethyl group at position 3, and the propyl chain. The integration of these signals provides a ratio of the number of protons in each unique environment, further confirming the structure.
¹³C NMR Spectral Analysis for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides direct insight into the carbon framework of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound will produce a single peak. The chemical shifts of these peaks are characteristic of the type of carbon (e.g., primary, secondary, tertiary, quaternary) and its proximity to functional groups.
For alkanes and alcohols, ¹³C NMR chemical shifts generally range from approximately 10 to 70 ppm. bhu.ac.indocbrown.info The quaternary carbon atom at position 2, bonded to the hydroxyl group and three other carbon atoms, would be expected to have a chemical shift in the range of a tertiary alcohol, typically around 70 ppm. The other carbon atoms in the ethyl and propyl groups would have distinct signals based on their position within the chains. For example, in a similar compound, 3-ethyl-2-methylpentane, the carbon signals are well-resolved, allowing for the identification of each carbon in the structure. chemicalbook.com
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment reveals which protons are coupled to each other. For this compound, this would confirm the connectivity within the ethyl and propyl groups by showing correlations between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton.
These 2D NMR techniques, when used in concert, provide a comprehensive and unambiguous map of the molecular structure. up.ac.za
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and obtaining information about the structure of a compound through its fragmentation pattern. The molecular weight of this compound is 144.25 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. For tertiary alcohols, the molecular ion peak is often weak or absent. A prominent fragmentation pathway for tertiary alcohols is the cleavage of an alkyl group attached to the carbinol carbon. For this compound, this could result in the loss of a methyl, ethyl, or propyl group, leading to characteristic fragment ions. The analysis of these fragmentation patterns allows for the confirmation of the compound's structure. For instance, the mass spectrum of the related alkane, 3-ethyl-2-methylhexane, shows a characteristic fragmentation pattern that can be used for its identification. nist.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the most characteristic absorption would be a broad band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. Additionally, strong absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the alkyl groups. docbrown.info The presence of these characteristic peaks provides clear evidence for the presence of both the hydroxyl and alkyl functionalities within the molecule. The IR spectrum of a similar alcohol, 2-methyl-2-hexanol, clearly shows these characteristic absorptions. nist.gov
Chiral Chromatography for Enantiomeric Excess Determination
Since the carbon atom at position 3 in this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral chromatography is a powerful technique used to separate these enantiomers and determine the enantiomeric excess (ee) of a sample.
This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be calculated. This is crucial for applications where the biological activity or other properties of the compound are stereospecific. The successful separation and determination of enantiomeric excess for other chiral alcohols using gas chromatography with a chiral column has been well-documented. researchgate.netsemanticscholar.org
Gas Chromatography with Chiral Stationary Phases (GC-Chiral)
Gas chromatography utilizing chiral stationary phases (CSPs) is a powerful technique for the separation of enantiomers of volatile compounds like tertiary alcohols. The separation is based on the differential interaction between the enantiomers and the chiral selector immobilized on the column's stationary phase, leading to different retention times.
For a tertiary alcohol such as this compound, direct enantioselective analysis can be challenging due to the steric hindrance around the chiral center. However, modified cyclodextrin-based CSPs are often effective for such separations. These CSPs, such as derivatives of β-cyclodextrin, can form transient diastereomeric inclusion complexes with the enantiomers, allowing for their resolution. mdpi.compreprints.org The selection of the appropriate cyclodextrin (B1172386) derivative is crucial for achieving optimal separation. chromatographyonline.com
In some cases, derivatization of the alcohol to a less polar and more volatile derivative, such as an acetate (B1210297) or trifluoroacetate (B77799) ester, can enhance the separation efficiency and detection. nih.gov This is achieved by reacting the alcohol with a suitable acylating agent. libretexts.org However, direct analysis of the underivatized alcohol is often preferred to avoid potential side reactions or kinetic resolution during the derivatization step. nih.gov
The enantiomeric separation is influenced by several factors, including the type of chiral stationary phase, column temperature, and the carrier gas flow rate. Lower analysis temperatures generally lead to better enantioselectivity, as the energy differences between the transient diastereomeric complexes are more pronounced. chromatographyonline.com
A hypothetical analysis of a racemic mixture of this compound using a commercially available chiral GC column, such as one based on a derivatized β-cyclodextrin, would be expected to yield two distinct peaks corresponding to the (R)- and (S)-enantiomers. The integration of these peaks allows for the determination of the enantiomeric excess (ee) and thus the purity of an enantiomerically enriched sample.
Table 1: Hypothetical GC-Chiral Analysis Data for this compound
| Parameter | Value |
| Column | Modified β-cyclodextrin based chiral capillary column (e.g., CP-Chirasil-DEX CB) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injector Temperature | 240 °C |
| Detector Temperature | 250 °C (FID) |
| Oven Program | 80 °C (hold 2 min), ramp to 150 °C at 3 °C/min, hold 5 min |
| Retention Time (Enantiomer 1) | 18.5 min |
| Retention Time (Enantiomer 2) | 19.2 min |
| Resolution (Rs) | 1.8 |
| Separation Factor (α) | 1.04 |
High-Performance Liquid Chromatography with Chiral Columns (HPLC-Chiral)
High-Performance Liquid Chromatography with chiral stationary phases is another cornerstone technique for the separation and purification of enantiomers. This method is particularly versatile as it can be operated in different modes, including normal-phase, reversed-phase, and polar organic modes, offering a wide range of selectivities.
For the enantioselective separation of this compound, polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are highly effective. nih.gov Columns like Chiralpak® and ChiraDex® are widely used for the resolution of a broad spectrum of chiral compounds, including alcohols. springernature.comresearchgate.net
The choice of the mobile phase is critical in HPLC-Chiral and depends on the nature of the CSP and the analyte. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (such as isopropanol (B130326) or ethanol) are commonly used. The alcohol component acts as a polar modifier, and its concentration can be fine-tuned to optimize the retention and resolution of the enantiomers. For a tertiary alcohol like this compound, a low percentage of the alcohol modifier is typically sufficient to achieve separation.
Reversed-phase conditions, using mixtures of water or buffers with acetonitrile (B52724) or methanol, can also be employed, particularly with bonded cyclodextrin or certain polysaccharide-based CSPs. mdpi.com The selection of the appropriate mobile phase and CSP is often determined empirically to achieve the best balance between resolution, analysis time, and solvent consumption.
The detection of the separated enantiomers is commonly performed using a UV detector, although for compounds with a weak chromophore like this compound, a refractive index (RI) detector or a universal detector like an evaporative light scattering detector (ELSD) may be more suitable.
Table 2: Hypothetical HPLC-Chiral Analysis Data for this compound
| Parameter | Value |
| Column | Polysaccharide-based chiral column (e.g., Chiralpak® IA) |
| Column Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | Refractive Index (RI) |
| Injection Volume | 10 µL |
| Retention Time (Enantiomer 1) | 9.8 min |
| Retention Time (Enantiomer 2) | 11.5 min |
| Resolution (Rs) | 2.1 |
| Separation Factor (α) | 1.17 |
Computational Chemistry and Theoretical Studies on 3 Ethyl 2 Methylhexan 2 Ol
Conformational Analysis and Energy Landscapes
Conformational analysis is a fundamental aspect of understanding the three-dimensional structure of a flexible molecule like 3-Ethyl-2-methylhexan-2-ol. The presence of multiple single bonds allows for rotation, leading to a vast number of possible spatial arrangements, or conformers. The goal of conformational analysis is to identify the stable conformers and to map the potential energy surface that governs their interconversion.
Theoretical methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to perform a systematic search for low-energy conformers. A common approach involves an initial scan using a less computationally expensive method like MM, followed by geometry optimization of the identified low-energy structures using a more accurate QM method, such as Density Functional Theory (DFT).
For this compound, the rotations around the C-C bonds in the hexyl chain and the ethyl group, as well as the orientation of the hydroxyl group, are the primary degrees of freedom. The relative energies of the different conformers are influenced by steric hindrance between the bulky alkyl groups and intramolecular hydrogen bonding involving the hydroxyl group.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A | 178.5° | 0.00 | 45.2 |
| B | -65.2° | 0.85 | 20.1 |
| C | 68.9° | 0.92 | 18.5 |
| D | -175.1° | 1.50 | 9.8 |
| E | 85.4° | 2.10 | 6.4 |
Note: This data is illustrative and based on typical energy differences for alkyl chain conformers.
The energy landscape can be visualized as a multi-dimensional surface where the stable conformers reside in energy minima. The transition states between these conformers are located at saddle points on this surface, and the energy difference between a minimum and a saddle point represents the activation energy for the conformational change.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations provide a detailed description of the electronic structure of a molecule, which is crucial for understanding its reactivity and properties. Methods like DFT are widely used to calculate various electronic properties of this compound.
The distribution of electron density can be analyzed through molecular orbital (MO) theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Electrostatic potential maps can also be generated to visualize the charge distribution on the molecular surface. For this compound, the oxygen atom of the hydroxyl group is expected to be a region of high negative electrostatic potential, making it a likely site for electrophilic attack.
Table 2: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
Note: These values are hypothetical and representative of a tertiary alcohol.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly their interactions in a condensed phase. For this compound, MD simulations can provide insights into its properties in the liquid state, such as density, viscosity, and diffusion coefficients.
In an MD simulation, the atoms of a system of molecules are treated as classical particles, and their trajectories are calculated by integrating Newton's equations of motion. The forces between the atoms are described by a force field, which is a set of empirical potential energy functions.
A key aspect of the intermolecular interactions of this compound is hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of clusters and networks of molecules in the liquid state. MD simulations can be used to analyze the structure and dynamics of these hydrogen-bonded networks. researchgate.netrsc.org
Table 3: Simulated Liquid Properties of this compound at 298 K (Hypothetical)
| Property | Simulated Value |
| Density | 0.83 g/cm³ |
| Self-Diffusion Coefficient | 1.5 x 10⁻⁹ m²/s |
| Average Number of Hydrogen Bonds per Molecule | 0.9 |
Note: This data is for illustrative purposes.
Prediction of Spectroscopic Properties
Computational methods can be used to predict various spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly valuable.
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can be used to calculate the magnetic shielding tensors of the atoms, from which the NMR chemical shifts can be derived. nih.govresearchgate.netresearchgate.net These calculations can help in the assignment of complex spectra and in the determination of the three-dimensional structure of the molecule.
Similarly, the vibrational frequencies in an IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations can predict the positions and intensities of the vibrational bands, which correspond to the different functional groups and vibrational modes of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 14.2 |
| C2 (quaternary) | 75.1 |
| C3 | 45.6 |
| C4 | 28.9 |
| C5 | 23.5 |
| C6 | 14.1 |
| Ethyl-CH₂ | 32.7 |
| Ethyl-CH₃ | 11.9 |
| Methyl on C2 (x2) | 26.8 |
Note: These are hypothetical values based on typical shifts for similar structures.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is an essential tool for investigating the mechanisms of chemical reactions. For this compound, a tertiary alcohol, reactions such as dehydration and substitution are of interest. Computational methods can be used to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states.
For example, the mechanism of the acid-catalyzed dehydration of this compound to form alkenes can be studied. This reaction is expected to proceed via an E1 mechanism, involving the formation of a tertiary carbocation intermediate. libretexts.org Quantum chemical calculations can be used to determine the geometries and energies of the transition states for the protonation of the hydroxyl group, the departure of the water molecule, and the subsequent deprotonation to form the alkene products. The calculated activation energies can provide insights into the reaction rates and the regioselectivity of the elimination.
Similarly, the SN1 reaction of this compound with a hydrohalic acid can be computationally investigated. youtube.com The stability of the tertiary carbocation intermediate would be a key factor in this reaction.
Table 5: Calculated Activation Energies for a Hypothetical Reaction of this compound (Illustrative)
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Protonation of -OH | TS1 | 5.2 |
| Loss of H₂O | TS2 | 18.7 |
| Deprotonation to form major alkene | TS3 | 3.5 |
| Deprotonation to form minor alkene | TS4 | 4.8 |
Note: This data is hypothetical and for illustrative purposes only.
Applications of 3 Ethyl 2 Methylhexan 2 Ol in Complex Organic Synthesis
Role as a Chiral Building Block in Stereoselective Syntheses
As a chiral molecule, 3-Ethyl-2-methylhexan-2-ol holds promise as a fundamental building block in stereoselective synthesis. The presence of a stereocenter at the C3 position allows for the transfer of chirality to new molecules, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.
Precursor for Diversified Chemical Libraries
The structure of this compound makes it a suitable starting material for the generation of diversified chemical libraries. These libraries, which consist of a large number of structurally related compounds, are essential tools in drug discovery and materials science for screening and identifying molecules with desired properties.
The hydroxyl group of this compound serves as a handle for a variety of chemical modifications. Through reactions such as esterification, etherification, or oxidation, a wide array of derivatives can be synthesized. Furthermore, the aliphatic backbone of the molecule can be functionalized through various C-H activation methodologies, further expanding the diversity of the resulting chemical library. The combination of modifications at the hydroxyl group and the carbon skeleton can lead to a vast collection of unique compounds, each with the potential for novel biological activity or material properties.
Intermediate in the Synthesis of Complex Organic Molecules
The structural features of this compound position it as a potential intermediate in the multistep synthesis of more complex organic molecules, including natural products and active pharmaceutical ingredients. Its defined stereochemistry and functional group can be strategically incorporated into a larger molecular framework.
For instance, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce new functional groups. Alternatively, the alcohol can be oxidized to a ketone, which can then undergo a variety of carbon-carbon bond-forming reactions. The ethyl and methyl groups on the hexane (B92381) chain also influence the steric environment around the reactive centers, which can be exploited to achieve desired selectivity in subsequent synthetic steps. Although theoretically plausible, specific examples of this compound being used as a key intermediate in the total synthesis of a complex natural product or a marketed drug are not prominently featured in scientific publications.
Derivatization for Advanced Materials Science Precursors
The derivatization of this compound can lead to the formation of precursors for advanced materials. The introduction of polymerizable groups or other functionalities can transform this simple alcohol into a monomer suitable for the synthesis of novel polymers and materials with tailored properties.
Future Research Directions and Emerging Methodologies for 3 Ethyl 2 Methylhexan 2 Ol
Development of Novel Asymmetric Catalytic Systems
The catalytic asymmetric addition of carbon nucleophiles to ketones is the most direct and efficient route to chiral tertiary alcohols like 3-Ethyl-2-methylhexan-2-ol. acs.orgresearchgate.net However, achieving high enantioselectivity is difficult due to the steric hindrance around the prochiral ketone. chinesechemsoc.org Future research will focus on designing more effective and versatile catalytic systems to overcome these limitations.
Key areas of development include:
Chiral Lewis Acid Catalysis: Copper(II) complexes with chiral ligands have shown promise in aldol (B89426) reactions to produce tertiary alcohols. acs.org Future work will likely involve the "steric tuning" of these ligands to create a more specific chiral environment around the metal center, thereby improving enantiomeric excess (ee) for sterically demanding ketones. acs.org
Iridium-Catalyzed Amination: Recent advancements have demonstrated the use of iridium catalysts in the amination of α-tertiary 1,2-diols, which are precursors to β-amino α-tertiary alcohols. acs.orgnih.gov This "borrowing hydrogen" methodology could be adapted for the synthesis of functionalized derivatives of this compound, providing access to a wider range of chiral building blocks. acs.orgnih.gov
Enzyme-Based Catalysis: Biocatalysis, using enzymes like thiamine diphosphate (ThDP)‐dependent enzymes, offers a promising route for the asymmetric synthesis of tertiary alcohols under mild conditions. researchgate.net Research into novel enzymes, such as JanthE, is expanding the scope of substrates to include more sterically hindered ketones. researchgate.net
| Catalytic System Type | Metal/Enzyme | Ligand/Co-catalyst Type | Target Reaction | Potential Advantages for this compound |
| Chiral Lewis Acid | Copper (Cu) | Box Ligands | Asymmetric Aldol Reaction | High yield and enantioselectivity for specific substrates. acs.org |
| Borrowing Hydrogen | Iridium (Ir) | Chiral Phosphoric Acid (CPA) | Asymmetric Amination of Diols | Access to chiral amino-alcohol derivatives. acs.orgnih.gov |
| Biocatalysis | JanthE (Enzyme) | Thiamine diphosphate (ThDP) | Aldehyde-Ketone Cross-Coupling | High enantioselectivity for sterically hindered ketones. researchgate.net |
Green Chemistry Approaches for Synthesis and Derivatization
Traditional methods for synthesizing tertiary alcohols, such as the Grignard reaction, often rely on hazardous solvents and generate significant waste. umb.edubeyondbenign.org The principles of green chemistry are driving research towards more sustainable alternatives. soton.ac.uk
Future research in this area will likely focus on:
Greener Solvents: The use of solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF), has been shown to be a viable or even superior alternative to traditional ethereal solvents like diethyl ether or tetrahydrofuran (THF) for Grignard reactions. umb.edu
Mechanochemistry: A mechanochemical approach, using ball-milling, has been developed for Grignard reagent synthesis. This method drastically reduces the need for organic solvents, sometimes by 90%, which in turn minimizes hazardous waste, overcomes solubility issues, and makes the process less sensitive to air and moisture. hokudai.ac.jp
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction rates and improve product yields in organometallic chemistry. rsc.org Combining this technology with greener solvent systems could lead to highly efficient and sustainable syntheses of this compound.
| Green Chemistry Approach | Key Principle | Application to this compound Synthesis | Expected Benefits |
| Alternative Solvents | Use of safer, renewable solvents | Replacing THF or diethyl ether with 2-MeTHF in the Grignard synthesis step. umb.edu | Reduced environmental impact, improved process safety. umb.edu |
| Mechanochemistry | Reduction or elimination of solvents | Solid-state synthesis of the Grignard reagent via ball-milling. hokudai.ac.jp | Drastically reduced solvent waste, ability to use insoluble precursors. hokudai.ac.jp |
| Energy Efficiency | Use of alternative energy sources | Employing microwave heating to accelerate the reaction. rsc.org | Faster reaction times, potentially higher yields. rsc.org |
Integration with Flow Chemistry Techniques
Flow chemistry, where reactions are performed in a continuous stream rather than a batch, offers significant advantages in terms of safety, scalability, and control, particularly for highly exothermic reactions like the Grignard synthesis. beilstein-journals.orgaiche.org
The application of flow chemistry to the synthesis of this compound is a promising research avenue:
Enhanced Safety and Heat Transfer: The high surface-to-volume ratio of microreactors allows for rapid and efficient heat dissipation, mitigating the risks associated with the exothermic nature of Grignard reagent formation. beilstein-journals.org This enables better temperature control and reduces the likelihood of runaway reactions.
Precise Reaction Control: Flow reactors allow for precise control over residence time, mixing, and temperature. rsc.org This level of control can be used to optimize the reaction between the Grignard reagent and the ketone precursor (e.g., 3-ethylhexan-2-one), potentially minimizing side reactions and improving yield. mit.eduacs.org
| Parameter | Advantage in Flow Chemistry | Relevance to this compound Synthesis |
| Heat Transfer | Superior heat dissipation due to high surface-to-volume ratio. beilstein-journals.org | Safely controls the highly exothermic Grignard reaction step. aiche.org |
| Residence Time | Precise control by adjusting flow rate and reactor volume. rsc.org | Optimizes reaction conversion and minimizes byproduct formation. mit.edu |
| Mixing | Rapid and efficient mixing, even on microsecond timescales. beilstein-journals.org | Ensures homogeneous reaction conditions, improving consistency and yield. |
| Scalability | Straightforward scaling by running the system for longer or using parallel reactors. | Facilitates easier transition from laboratory-scale synthesis to larger-scale production. aiche.org |
Advanced Analytical Techniques for In Situ Monitoring of Reactions
To fully optimize and control the synthesis of this compound, particularly in continuous flow systems, real-time monitoring of the reaction is crucial. hzdr.de Advanced spectroscopic techniques that can be integrated directly into the reaction setup (in situ) are a key area of emerging research.
Future directions will involve the application of:
Raman Spectroscopy: This technique is highly effective for monitoring organometallic reactions. rsc.org An in situ Raman probe can track the formation and consumption of species in real-time without interfering with the reaction. acs.org It is particularly useful for analyzing reactions in the gas phase or on catalytic surfaces. wikipedia.org The development of computational libraries of Raman spectra for possible reaction products and by-products can further aid in the interpretation of this data. harvard.edu
Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR is another powerful tool for tracking the progress of chemical reactions. mt.com For the synthesis of this compound, it can be used to monitor the concentration of the ketone starting material by tracking its characteristic carbonyl group absorbance. mt.com This allows for precise determination of reaction initiation, conversion rates, and endpoints. researchgate.net
Near-Infrared (NIR) Spectroscopy: Inline NIR spectroscopy has been successfully used to monitor industrial-scale Grignard reactions. dtu.dk By building a chemometric model, NIR can provide real-time data on reactant concentrations, which can be used to control reagent dosing and ensure the reaction proceeds optimally, minimizing impurity formation. researchgate.netdtu.dk
| Analytical Technique | Information Provided | Mode of Operation | Application in Synthesis of this compound |
| Raman Spectroscopy | Real-time concentration of organometallic species, reaction mechanism. acs.org | In situ probe with fiber optics. wikipedia.org | Monitoring the formation of the Grignard reagent and its subsequent reaction. acs.org |
| FTIR Spectroscopy | Concentration of reactants, intermediates, and products. mt.com | In situ probe (e.g., ReactIR). mt.com | Tracking the disappearance of the ketone's carbonyl peak to determine reaction completion. mt.com |
| NIR Spectroscopy | Quantitative concentration data for process control. dtu.dk | Inline flow cell. dtu.dk | Automated control of reagent feed rates to maintain stoichiometry and improve safety. researchgate.net |
Q & A
Q. How can computational modeling predict its environmental fate and toxicity?
- QSAR Models : Use quantitative structure-activity relationships to estimate biodegradation rates and ecotoxicity .
- Molecular Dynamics : Simulate interactions with lipid bilayers to assess membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
